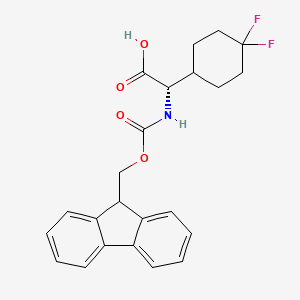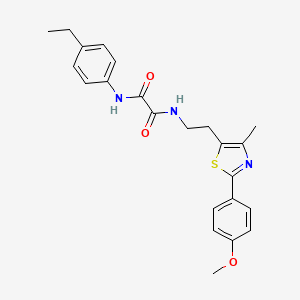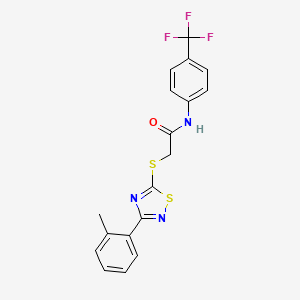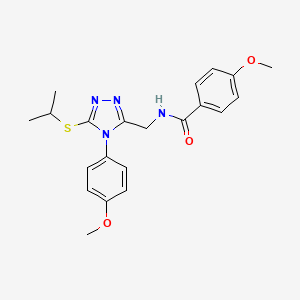
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H20FN3O5S and its molecular weight is 385.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with a thiazolidine-2,4-dione moiety have been synthesized and tested for their anticancer activity, indicating the potential of similar structures in cancer treatment. For example, derivatives synthesized from thiazolidine-2,4-dione showed promising results against the MCF-7 human breast cancer cell line, suggesting that modifications of the core structure, as seen in the compound of interest, might offer potent anticancer properties (Kumar & Sharma, 2022).
Inhibition of Human Heart Chymase
Derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione have been explored as novel nonpeptide inhibitors of human heart chymase, a target for cardiovascular diseases. The structure-activity relationship studies suggest that specific substitutions on the phenylsulfonyl and phenylimidazolidine moieties can enhance activity and selectivity, which implies that the compound could be tailored for cardiovascular therapeutic applications (Niwata et al., 1997).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have also been evaluated for their antimicrobial properties. A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, synthesized through Knoevenagel condensation, demonstrated good activity against gram-positive bacteria, showcasing the potential of the compound of interest in developing new antimicrobial agents (Prakash et al., 2011).
Fluorescent Organoboron Complexes
Research into unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties has yielded compounds with high fluorescence quantum yields. These findings indicate the compound's potential utility in the development of fluorescent probes for biological and material science applications, where fluorescence properties are crucial (Garre et al., 2019).
Hypoglycemic Activity
The thiazolidine-2,4-dione core has been incorporated into various compounds evaluated for hypoglycemic activity, indicating the potential application of the compound of interest in diabetes treatment. For instance, imidazopyridine thiazolidine-2,4-diones were synthesized and found to have significant effects on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo (Oguchi et al., 2000).
Propiedades
IUPAC Name |
3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O5S/c1-2-25-14-4-3-12(9-13(14)17)26(23,24)19-7-5-11(6-8-19)20-15(21)10-18-16(20)22/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQGYLIHZZOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2764148.png)


![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2764154.png)
![5-Methyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2764156.png)
![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)
![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)
![N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2764162.png)




![4-Bromo-2-[(cyclopentylamino)methyl]phenol](/img/structure/B2764171.png)
